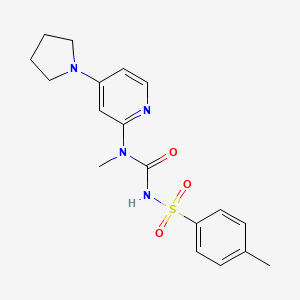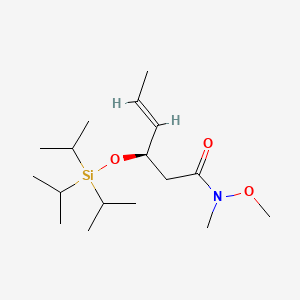
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a triisopropylsilyl ether group attached to a hex-4-enamide backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hex-4-enamide Backbone: The initial step involves the preparation of the hex-4-enamide backbone through a series of reactions, including the formation of an amide bond.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through nucleophilic substitution reactions, often using reagents such as methyl iodide and sodium methoxide.
Attachment of the Triisopropylsilyl Ether Group: The final step involves the protection of the hydroxyl group with a triisopropylsilyl chloride reagent in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as flash chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or triisopropylsilyl ether groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,E)-N-Methoxy-N-methyl-3-((tert-butyldimethylsilyl)oxy)hex-4-enamide
- (R,E)-N-Methoxy-N-methyl-3-((trimethylsilyl)oxy)hex-4-enamide
- (R,E)-N-Methoxy-N-methyl-3-((triethylsilyl)oxy)hex-4-enamide
Uniqueness
(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide is unique due to the presence of the triisopropylsilyl ether group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different silyl protecting groups.
Eigenschaften
Molekularformel |
C17H35NO3Si |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
(E,3R)-N-methoxy-N-methyl-3-tri(propan-2-yl)silyloxyhex-4-enamide |
InChI |
InChI=1S/C17H35NO3Si/c1-10-11-16(12-17(19)18(8)20-9)21-22(13(2)3,14(4)5)15(6)7/h10-11,13-16H,12H2,1-9H3/b11-10+/t16-/m0/s1 |
InChI-Schlüssel |
YNZGMOYLXGPRPE-OFAQMXQXSA-N |
Isomerische SMILES |
C/C=C/[C@@H](CC(=O)N(C)OC)O[Si](C(C)C)(C(C)C)C(C)C |
Kanonische SMILES |
CC=CC(CC(=O)N(C)OC)O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



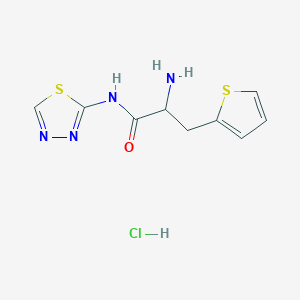
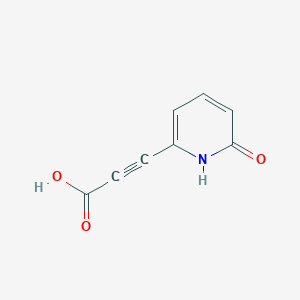

![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)
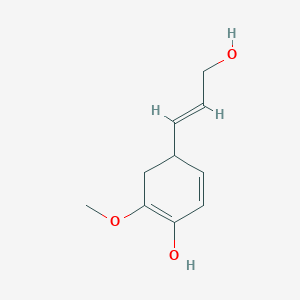

![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
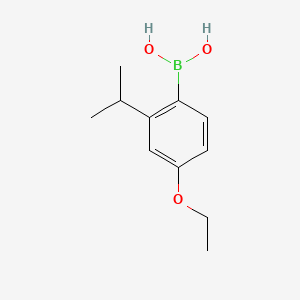
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
